

## Comparative Efficacy of BMS-823778 and Carbenoxolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

This guide provides a detailed comparison of the efficacy of BMS-823778 and carbenoxolone, focusing on their shared mechanism of action as inhibitors of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). While direct comparative studies are unavailable due to their development for different therapeutic indications, this document synthesizes preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.

### Introduction

BMS-823778 is a potent and highly selective 11β-HSD1 inhibitor that was investigated for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3] Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root, is a less potent, non-selective inhibitor of 11β-HSD enzymes and also functions as a blocker of gap junctions.[4][5][6] It has been clinically used for the treatment of peptic ulcers.[4][6] This guide will compare their efficacy based on available data, detail relevant experimental protocols, and visualize key pathways and workflows.

## **Data Presentation: Quantitative Efficacy**

The following tables summarize the quantitative data on the efficacy of BMS-823778 and carbenoxolone from various studies.

Table 1: Preclinical Efficacy of BMS-823778 and Carbenoxolone



| Parameter               | BMS-823778                                                                                                                        | Carbenoxolone                                                                                       |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Target                  | Human 11β-HSD1                                                                                                                    | 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2, Gap Junctions                                                |
| IC50 (Human 11β-HSD1)   | 2.3 nM[7][8][9]                                                                                                                   | Micromolar range (e.g., 21-<br>95% inhibition at 0.4-3.2<br>μmol/L in mouse liver<br>homogenates)   |
| Selectivity             | >10,000-fold over 11β-<br>HSD2[7][9]                                                                                              | Non-selective (inhibits both $11\beta$ -HSD1 and $11\beta$ -HSD2)[10]                               |
| ED50 (in vivo)          | 0.6 mg/kg (cynomolgus<br>monkeys)[7][9], 34 mg/kg (DIO<br>mice)[7][8][9], 5.2 mg/kg (ex<br>vivo adipose DIO mouse<br>model)[7][9] | Dose-dependent reduction in<br>11β-HSD1 activity in db/db<br>mice with oral doses of 10-50<br>mg/kg |
| Key Preclinical Finding | Robust acute pharmacodynamic effects in preclinical models of metabolic disease.[7][9]                                            | Improves symptoms of metabolic syndrome in db/db mice.                                              |

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease



| Study                         | N<br>(Carbenoxolone/PI<br>acebo) | Treatment Duration | Key Finding                                                                                                                                           |
|-------------------------------|----------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Nagy GS, 1978[11]             | 21/23                            | 6 weeks            | 66.7% (14/21) of patients on carbenoxolone showed complete endoscopic healing of duodenal ulcers compared to 30.4% (7/23) on placebo (P < 0.016).[11] |
| Davies J and Reed PI,<br>1977 | 43 / 43 (endoscopy in<br>35/34)  | 6 weeks            | 65% of patients on carbenoxolone achieved complete, endoscopically assessed healing of duodenal ulcers compared to 20% on placebo.[12]                |
| Young GP et al.,<br>1979[13]  | 20 / 20                          | 6 weeks            | 60% (12/20) of patients receiving carbenoxolone had healed duodenal ulcers compared to 25% (5/20) on placebo (P=0.05).[13]                            |
| Brown P et al.,<br>1972[2]    | 16 / 15                          | 12 weeks           | Carbenoxolone increased the rate of duodenal ulcer healing in the early stages of treatment, but no significant difference was                        |



observed at 12 weeks.

[2]

# Signaling Pathways and Experimental Workflows Signaling Pathway of 11β-HSD1 in Metabolic Regulation

The following diagram illustrates the mechanism of  $11\beta$ -HSD1 in converting inactive cortisone to active cortisol, which then activates the glucocorticoid receptor (GR), leading to downstream metabolic effects. Inhibition of  $11\beta$ -HSD1 by agents like BMS-823778 and carbenoxolone is a therapeutic strategy to mitigate these effects.





Click to download full resolution via product page

Caption: Mechanism of  $11\beta$ -HSD1 and its inhibition.



## Experimental Workflow: Preclinical Evaluation of BMS-823778 in Diet-Induced Obese (DIO) Mice

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an 11β-HSD1 inhibitor like BMS-823778 in a diet-induced obesity mouse model.





Click to download full resolution via product page

Caption: Workflow for preclinical efficacy testing in DIO mice.

## **Experimental Workflow: Clinical Trial of Carbenoxolone** for Peptic Ulcer

This diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of carbenoxolone in healing peptic ulcers.





Click to download full resolution via product page

**Caption:** Workflow for a carbenoxolone clinical trial.

## **Experimental Protocols**



## In Vivo Pharmacodynamic Assessment of BMS-823778 in Mice

This protocol is based on the methodology described for evaluating the in vivo inhibition of  $11\beta$ -HSD1.[14]

- Animal Model: Male diet-induced obese (DIO) C57BL/6 mice are used.[15][16][17][18][19]
   Obesity is induced by feeding a high-fat diet for a specified period.
- Drug Administration: BMS-823778 is administered orally at varying doses (e.g., 10-100 mg/kg).[8]
- Challenge: A substrate for 11β-HSD1, such as 11-dehydrocorticosterone (DHC), is administered to the mice.
- Sample Collection: Plasma samples are collected at various time points after the challenge.
- Analysis: The concentration of corticosterone (the product of 11β-HSD1 activity on DHC) in the plasma is measured by immunoassay.[14]
- Endpoint: The inhibition of 11β-HSD1 is determined by the decrease in plasma corticosterone levels. The ED50 is calculated based on the dose-response curve.[14]

## Double-Blind Clinical Trial of Carbenoxolone for Duodenal Ulcer

This protocol is a generalized representation based on several clinical trials.[2][11][12][13]

- Patient Population: Adult patients with endoscopically confirmed duodenal ulcers are recruited.
- Study Design: A double-blind, placebo-controlled, randomized trial is conducted.
- Treatment: Patients are randomly assigned to receive either carbenoxolone sodium (e.g., 50-100 mg, three to four times daily) or an identical placebo for a predefined period (e.g., 6 to 12 weeks).[10][12]



#### Assessments:

- Primary Endpoint: The primary outcome is the complete healing of the ulcer, as determined by endoscopic examination at the end of the treatment period.
- Secondary Endpoints: Secondary measures include changes in ulcer size, symptomatic relief, and the incidence of side effects.
- Safety Monitoring: Patients are monitored for potential side effects of carbenoxolone, such as weight gain, increased blood pressure, and hypokalemia.[11]
- Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone and placebo groups are compared using appropriate statistical tests.

### Conclusion

BMS-823778 and carbenoxolone are both inhibitors of  $11\beta$ -HSD1, but they exhibit significant differences in their pharmacological profiles and clinical applications. BMS-823778 is a potent and highly selective inhibitor developed for metabolic diseases, demonstrating efficacy in preclinical models. Carbenoxolone is a less potent, non-selective inhibitor with additional effects on gap junctions, and has established clinical efficacy in the treatment of peptic ulcers. The choice between these compounds for research purposes will depend on the specific scientific question, the desired selectivity, and the biological system under investigation. This guide provides a foundational comparison to aid in such decisions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Double-blind Trial of Carbenoxolone Sodium Capsules in Duodenal Ulcer Therapy, Based on Endoscopic Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

### Validation & Comparative





- 4. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone sodium capsules in the treatment of duodenal ulcer. An endoscopic controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. criver.com [criver.com]
- 18. Monomeric GLP-1/GIP/glucagon triagonism corrects obesity, hepatosteatosis, and dyslipidemia in female mice PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Mouse Model of Diet-Induced Obesity and Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of BMS-823778 and Carbenoxolone: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606259#comparative-efficacy-of-bms-823778-and-carbenoxolone]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com